molecular formula C4H10O B1338152 tert-Butanol-d9 CAS No. 25725-11-5

tert-Butanol-d9

Cat. No. B1338152
CAS RN: 25725-11-5
M. Wt: 83.18 g/mol
InChI Key: DKGAVHZHDRPRBM-GQALSZNTSA-N
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Description

tert-Butanol-d9 is a deuterated compound that is often used in scientific research as a solvent or a reagent. It is a variant of tert-butanol where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This substitution can be useful in various types of spectroscopic studies, such as NMR, due to the different nuclear properties of deuterium compared to hydrogen.

Synthesis Analysis

The synthesis of tert-butanol derivatives, such as N-tert-butanesulfinyl imines, involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . This process yields high yields of the imines, which are versatile intermediates for the asymmetric synthesis of amines. The tert-butanesulfinyl group serves as a chiral directing group and can be readily cleaved after nucleophilic addition . Another synthesis approach for tert-butanol derivatives involves the use of tert-butanesulfinamide, which can be prepared from tert-butyl disulfide, a by-product of oil waste .

Molecular Structure Analysis

The molecular structure of tert-butanol and its derivatives has been extensively studied. For instance, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester derived from tert-butanol, was determined using single-crystal X-ray diffraction analysis . The crystal structure revealed a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, with two diastereomers present in a 1:1 ratio .

Chemical Reactions Analysis

tert-Butanol and its derivatives participate in a variety of chemical reactions. For example, tert-butanesulfinimines are used in highly stereoselective reactions such as reductions, nucleophilic 1,2-additions, and ylide condensations to synthesize a broad range of nitrogen-containing compounds . The tert-butanesulfinyl group activates the imines for the addition of nucleophiles and is a powerful chiral directing group .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butanol have been investigated through various techniques. Vibrational spectroscopies and molecular dynamics simulations have been used to study the state of aggregation in supercritical tert-butanol, revealing the presence of hydrogen bonding and oligomers smaller than tetramers . In another study, the intermolecular structure of liquid D-tert-butanol was analyzed using neutron-diffraction data, which indicated the presence of a hexamer closed-chain cluster similar to those found in other alcohols . Additionally, the toxicological profile of tert-butanol has been reviewed, highlighting its metabolism, systemic toxicity, and target organs for toxicity .

Scientific Research Applications

Atmospheric Chemistry and Environmental Studies

One significant application of tert-Butanol-d9 is in atmospheric chemistry research. Allani et al. (2021) highlighted its use as an OH radical tracer in atmospheric studies to determine OH exposure, a critical metric describing the extent of OH radical oxidation chemistry in various temperature ranges (Allani et al., 2021). This application is crucial for understanding atmospheric reactions and pollutant formation.

Biochemical and Biotechnological Applications

In the field of biochemistry and biotechnology, tert-Butanol and its isomers are used to study the effects of alcohols on biological systems. McDavid et al. (2014) examined the distinct effects of butanol isomers on voltage-gated calcium channel currents in adrenal chromaffin cells, providing insights into cellular functions and the molecular targets of general anesthetics (McDavid et al., 2014).

Green Chemistry and Sustainable Technologies

Tert-Butanol is also applied in green chemistry, particularly in the development of sustainable biodiesel production methods. Du et al. (2007) explored tert-Butanol as a novel reaction medium for lipase-mediated methanolysis of renewable oils, highlighting its role in improving catalytic activity and operational stability (Du et al., 2007). This research contributes to the advancement of biodiesel production techniques that are more environmentally friendly and economically viable.

Material Science and Nanotechnology

In material science, the unique properties of tert-Butanol and its derivatives are utilized in the synthesis and analysis of materials. Branco and Afonso (2002) discussed the use of water/ionic liquid/tert-butanol solvent systems for the asymmetric dihydroxylation of olefins, demonstrating its potential in the field of catalysis and material synthesis (Branco & Afonso, 2002).

Safety And Hazards

Tert-butanol can cause serious eye irritation and may be harmful if inhaled . It may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid ingestion and inhalation and to ensure adequate ventilation .

Future Directions

Tert-Butanol-d9 is primarily used in the Pharmaceutical and Electronics Industry . It is expected to continue to play a pivotal role in elucidating complex molecular structures and mechanisms in the realm of chemical synthesis and analytical chemistry .

properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAVHZHDRPRBM-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514389
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butanol-d9

CAS RN

25725-11-5
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25725-11-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%
Yield
14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
G van Der Rest, J Chamot-Rooke… - Journal of the …, 2001 - ACS Publications
… When ion 2 is allowed to react with tert-butanol-d9, the isobutene loss channel leads … Reaction between 1 and tert-butanol-d9 results in exclusive loss of H2O to give CH2CHOC(…
Number of citations: 10 pubs.acs.org
MI Cabaço, M Besnard, C Cruz… - The Journal of …, 2022 - ACS Publications
… TBH, methanol, and 1-butanol were obtained from Sigma-Aldrich and TBF from Apollo Scientific (purity greater than 99%), as well as CD 3 OH and tert-butanol-D9 (CD 3 ) 3 COH (TB-D9…
Number of citations: 5 pubs.acs.org
MI Cabaço, M Besnard, C Cruz, P Morgado… - Chemical Physics …, 2021 - Elsevier
The state of aggregation of room temperature liquid perfluoro tert-butanol (TBF) has been assessed in comparison with that of its hydrogenated homologue (TBH). This study has been …
Number of citations: 4 www.sciencedirect.com
ETG Lutz, JH van der Maas - Spectrochimica Acta Part A: Molecular …, 1985 - Elsevier
The band parameters of the OH-stretching vibration of tertiary alcohols, including two cubylalcohols, dissolved in CCl 4 and CS 2 have been studied. The data of the strained cyclic …
Number of citations: 15 www.sciencedirect.com
B Latli, MJ Hrapchak, LP Samankumara… - Journal of Labelled …, 2023 - Wiley Online Library
… The use of tertbutanol-d9 and unlabelled trifluoroacetic acid resulted in less incorporation of deuterium in compound 21, see Table 1. This is likely due to the fact that dehydration goes …
MI Cabaço, M Besnard, P Morgado, EJM Filipe… - Chemical Physics, 2021 - Elsevier
… TBH, methanol, 1-butanol and TBF originated from Sigma-Aldrich and Apollo, respectively (purity greater than 99%), as well as CD 3 OH and tert-butanol-D9 (CD 3 ) 3 COH (TBD9) from …
Number of citations: 6 www.sciencedirect.com
SD Brown - 2005 - thesis.library.caltech.edu
The metallation of FeX 2 (X = Cl, Br, I) salts with the strong-field [PhBP 3 ] ([PhBP 3 ] = PhB(CH 2 PPh 2 ) 3 - ) ligand is presented. The resulting four-coordinate, 14-electron species, […
Number of citations: 1 thesis.library.caltech.edu
J Li - 2021 - search.proquest.com
Molecular-oriented single-site heterogeneous catalysis is a powerful approach to address the long-lasting challenge of the structure-activity relationship in catalysis, as it allows …
Number of citations: 0 search.proquest.com

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